

2-CHLORO-5-FLUOROBENZOXAZOLE CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-CHLORO-5-FLUOROBENZOXAZOLE
Cat. No.:	B183587

[Get Quote](#)

Technical Guide: 2-Chloro-5-fluorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-chloro-5-fluorobenzoxazole**, including its fundamental chemical properties. While detailed experimental protocols and specific signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide offers insights into the broader class of benzoxazoles, their synthesis, and their significance in medicinal chemistry.

Core Compound Data

The fundamental physicochemical properties of **2-chloro-5-fluorobenzoxazole** are summarized below.

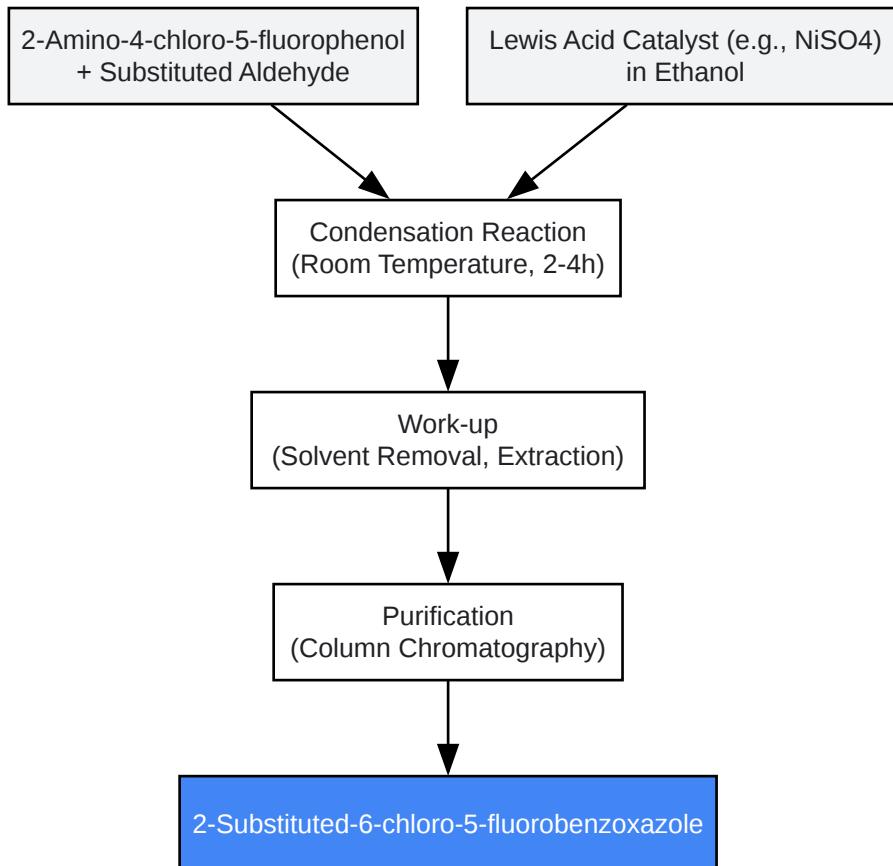
Property	Value
CAS Number	135533-78-7 [1] [2] [3]
Molecular Formula	C ₇ H ₃ ClFNO [1] [2] [3]
Molecular Weight	171.56 g/mol [1] [2]

The Benzoxazole Scaffold in Drug Discovery

Benzoxazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.^[2] The benzoxazole core is a key feature in numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs like flunoxaprofen and muscle relaxants such as chlorzoxazone.^[2] These compounds are known to exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihistaminic properties.^[2] The specific substitutions on the benzoxazole ring are critical in defining the compound's biological activity and potency. For instance, chloro-substituted benzoxazoles have demonstrated significant antimicrobial and anticancer activities.

Representative Synthesis of a Substituted Benzoxazole

While a specific, detailed experimental protocol for the synthesis of **2-chloro-5-fluorobenzoxazole** is not readily available, a general method for the synthesis of substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. The following is a representative protocol for the synthesis of 2-substituted-6-chloro-5-fluorobenzoxazoles from 2-amino-4-chloro-5-fluorophenol.^[1]


Materials:

- 2-Amino-4-chloro-5-fluorophenol
- Substituted aromatic aldehyde (e.g., benzaldehyde)
- Ethanol (EtOH)
- Lewis acid catalyst (e.g., Nickel(II) sulfate)
- Ethyl acetate (EtOAc)
- Brine solution

Procedure:

- A solution of 2-amino-4-chloro-5-fluorophenol (1.0 mmol) is prepared in ethanol (10 mL).
- The substituted aromatic aldehyde (1.0 mmol) is added to the solution.
- A catalytic amount of a Lewis acid like NiSO_4 (10 mol%) is introduced.[[1](#)]
- The reaction mixture is stirred at room temperature for 2-4 hours.
- Reaction progress is monitored using Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is redissolved in ethyl acetate (20 mL) and washed with water and brine.[[1](#)]
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-6-chloro-5-fluorobenzoxazole.[[1](#)]

Generalized Synthesis of Substituted Benzoxazoles

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a substituted benzoxazole.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific, publicly available research detailing the signaling pathways modulated by **2-chloro-5-fluorobenzoxazole**. The biological activity of benzoxazole derivatives is highly dependent on their substitution patterns. For example, some benzoxazole compounds have been investigated for their potential to inhibit enzymes like PARP-2, which is involved in DNA repair and could be a target in cancer therapy.^[4] Other studies have explored the molecular docking of benzoxazole derivatives with the main protease of COVID-19, suggesting potential antiviral applications.^[2] However, without specific studies on **2-chloro-5-fluorobenzoxazole**, its precise mechanism of action and biological targets remain to be elucidated. Further research is required to understand its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethyl-1-piperazinyl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-CHLORO-5-FLUOROBENZOXAZOLE CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183587#2-chloro-5-fluorobenzoxazole-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com